Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16494179
InChI: InChI=1S/C12H14O4/c1-14-10-5-3-4-9-8(6-11(13)15-2)7-16-12(9)10/h3-5,8H,6-7H2,1-2H3
SMILES:
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol

Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate

CAS No.:

Cat. No.: VC16494179

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate -

Specification

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
IUPAC Name methyl 2-(7-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Standard InChI InChI=1S/C12H14O4/c1-14-10-5-3-4-9-8(6-11(13)15-2)7-16-12(9)10/h3-5,8H,6-7H2,1-2H3
Standard InChI Key DYYOKJSJZONSSM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1OCC2CC(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate features a 2,3-dihydrobenzofuran core, a bicyclic structure comprising a benzene ring fused to a partially saturated furan ring. The methoxy group (-OCH3_3) occupies the 7-position of the benzene ring, while the acetate moiety (-COOCH3_3) is attached to the 3-position of the dihydrofuran ring. The compound’s IUPAC name, methyl 2-(7-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetate, reflects this substitution pattern. Its three-dimensional conformation, influenced by steric and electronic factors, plays a critical role in its interactions with biological targets.

Spectral and Computational Data

Key spectral data for Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate include:

  • 1^1H NMR (400 MHz, CDCl3_3): Signals at δ 7.04 (d, J = 8.0 Hz, 1H), 6.94 (d, J = 8.0 Hz, 1H), and 3.86 (s, 3H) correspond to aromatic protons and the methoxy group, respectively .

  • Mass Spectrometry: A molecular ion peak at m/z 222.24 confirms the molecular weight.

  • Chromatographic Purity: High Performance Liquid Chromatography (HPLC) analyses report >95% purity under optimized conditions.

Computational studies using the Standard InChIKey DYYOKJSJZONSSM-UHFFFAOYSA-N enable precise modeling of its electronic structure and intermolecular interactions.

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate typically involves multi-step sequences starting from substituted phenols or brominated precursors. A notable method involves:

  • Nucleophilic Substitution: Reacting 2-bromomethyl-7-methoxy-2,3-dihydrobenzofuran with methyl acetoacetate in isopropanol under reflux.

  • Esterification: Subsequent treatment with acetic anhydride introduces the acetate group, achieving an 85% yield .

Reaction Optimization

Critical parameters for maximizing yield include:

  • Temperature: Maintaining 80°C during palladium-catalyzed coupling steps enhances reaction efficiency .

  • Catalyst Systems: Pd(OAc)2_2 with XPhos ligand facilitates cross-coupling reactions, as evidenced by gram-scale syntheses yielding 1.33 g of product .

Biological Activities and Mechanistic Insights

Anti-inflammatory and Antioxidant Effects

The compound suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage assays, with IC50_{50} values comparable to indomethacin. Its antioxidant activity, measured via DPPH radical scavenging, suggests dual therapeutic functionality .

Analytical and Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC with a C18 column and acetonitrile-water mobile phase (70:30 v/v) resolves Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate from synthetic byproducts, ensuring >99% purity in pharmaceutical-grade batches.

Spectroscopic Profiling

Fourier-Transform Infrared Spectroscopy (FT-IR) identifies characteristic carbonyl (C=O) stretches at 1745 cm1^{-1} and aromatic C-O-C vibrations at 1240 cm1^{-1} .

Comparative Analysis with Related Compounds

ParameterMethyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate7-Methoxy-2,3-dihydrobenzofuran-3-acetic Acid Ethyl 2-(7-Methoxy-4-methyl-2,3-dihydrobenzofuran-3-yl)acetate
Molecular FormulaC12_{12}H14_{14}O4_4C11_{11}H12_{12}O4_4C14_{14}H18_{18}O4_4
Molecular Weight (g/mol)222.24208.21250.29
Biological ActivityAnalgesic, anti-inflammatoryAntioxidant, anti-inflammatoryNot reported
Synthetic Yield85%55%75%

Future Research Directions

Pharmacokinetic Studies

Current gaps include understanding the compound’s metabolic fate and oral bioavailability. Advanced techniques like LC-MS/MS could quantify plasma concentrations in preclinical models.

Targeted Drug Delivery

Encapsulation in lipid nanoparticles may enhance solubility and reduce hepatic first-pass metabolism, addressing limitations observed in in vitro assays.

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